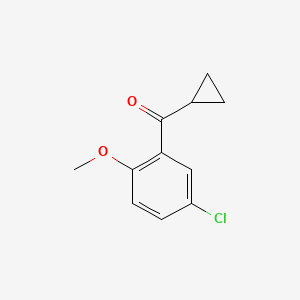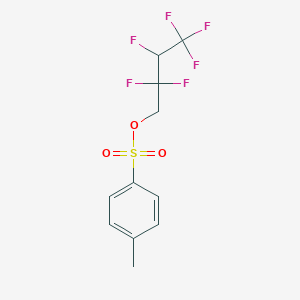
2,7-Di-tert-butylpyrene-4,5-dione
Vue d'ensemble
Description
2,7-Di-tert-butylpyrene-4,5-dione is an organic compound with the molecular formula C24H24O2 and a molecular weight of 344.45 g/mol . This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two tert-butyl groups at the 2 and 7 positions and two ketone groups at the 4 and 5 positions . It is a solid at room temperature and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,7-Di-tert-butylpyrene-4,5-dione can be synthesized through the oxidation of 2,7-di-tert-butylpyrene. A notable method involves the use of hypervalent iodine oxyacids, which allows for a metal-free, green oxidation process . This method is advantageous due to its high yield, selectivity, ease of workup, and reduced toxicity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the green oxidation method using hypervalent iodine oxyacids presents a promising approach for scalable production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Di-tert-butylpyrene-4,5-dione primarily undergoes oxidation reactions. The oxidation of 2,7-di-tert-butylpyrene can yield either the 4,5-dione or the 4,5,9,10-tetraone, depending on the reaction conditions .
Common Reagents and Conditions: The oxidation reactions typically employ hypervalent iodine oxyacids as the oxidizing agents . These reactions are conducted under mild conditions, which contribute to the selectivity and efficiency of the process .
Major Products Formed: The major products formed from the oxidation of 2,7-di-tert-butylpyrene are this compound and 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone . These compounds are key building blocks for various applications in organic optoelectronics .
Applications De Recherche Scientifique
2,7-Di-tert-butylpyrene-4,5-dione has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block for the synthesis of organic optoelectronic materials . These materials are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices . Additionally, the compound’s unique structure and properties make it a valuable tool for studying the mechanisms of oxidation reactions and the development of green chemistry methodologies .
Mécanisme D'action
The mechanism of action for 2,7-Di-tert-butylpyrene-4,5-dione primarily involves its role as an intermediate in oxidation reactions. The presence of tert-butyl groups at the 2 and 7 positions provides steric hindrance, which influences the selectivity of the oxidation process . The ketone groups at the 4 and 5 positions are the primary sites for further chemical transformations, making the compound a versatile intermediate for various synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: 2,7-Di-tert-butylpyrene-4,5-dione is unique due to its specific substitution pattern and the presence of both tert-butyl and ketone groups. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and selectivity in oxidation reactions . Compared to its analogs, this compound offers a balance of reactivity and stability, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2,7-ditert-butylpyrene-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O2/c1-23(2,3)15-9-13-7-8-14-10-16(24(4,5)6)12-18-20(14)19(13)17(11-15)21(25)22(18)26/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVLJPPUHAYYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)











